

Methyl Bromopyruvate: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl bromopyruvate*

Cat. No.: *B1348295*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl bromopyruvate (MBP) is a reactive organic compound that serves as a versatile intermediate in chemical synthesis and as a potent biological probe.^[1] Structurally, it is the methyl ester of bromopyruvic acid, featuring a reactive α -halo ketone moiety.^[1] This functional group arrangement makes it a powerful alkylating agent, particularly towards soft nucleophiles like thiols.^{[2][3]} Its ability to covalently modify proteins, especially on cysteine residues, has led to its widespread use in chemical biology and as an inhibitor of various enzymes.^{[4][5]} This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for **methyl bromopyruvate**, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl bromopyruvate is a light yellow liquid at room temperature.^[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of **Methyl Bromopyruvate**

Property	Value	Source(s)
IUPAC Name	methyl 3-bromo-2-oxopropanoate	[6]
Synonyms	Methyl 3-bromopyruvate, Bromomethyl pyruvate	[1] [6]
CAS Number	7425-63-0	[1] [4] [6] [7]
Molecular Formula	C ₄ H ₅ BrO ₃	[4] [6]
Molecular Weight	180.98 g/mol	[4] [6] [7]
Appearance	Light yellow liquid	[1] [7]
Density	1.70 g/mL at 20 °C	[7] [8]
Flash Point	125 °C (257 °F) - closed cup	[7]
Purity (technical)	≥95.0%	[4] [7]
Storage Temperature	2-8°C	[7] [8]
InChI Key	MQONVZMIFQQQHA- UHFFFAOYSA-N	[6]
SMILES	COC(=O)C(=O)CBr	[6]

Chemical Reactivity and Profile

The reactivity of **methyl bromopyruvate** is dominated by the presence of two electrophilic centers: the carbon atom bonded to the bromine (C3) and the ketone carbonyl carbon (C2). The bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

Alkylation Agent

Methyl bromopyruvate is a potent alkylating agent.[\[2\]](#)[\[3\]](#)[\[9\]](#) The carbon-bromine bond is polarized, rendering the C3 carbon electrophilic and ready to react with nucleophiles in an SN2 reaction, displacing the bromide ion. This property is the primary basis for its utility in both organic synthesis and biological applications.[\[1\]](#)

Reactivity with Nucleophiles

The compound readily reacts with a variety of nucleophiles. Its most significant reactivity is observed with soft nucleophiles, particularly thiols.

- Reaction with Cysteine Residues: **Methyl bromopyruvate** and its active hydrolyzed form, 3-bromopyruvate (3-BP), exhibit high reactivity towards the thiol groups of cysteine residues in proteins.[\[5\]](#)[\[10\]](#) This specificity is due to the high nucleophilicity of the cysteine thiolate anion.[\[11\]](#) This reaction forms a stable thioether bond, leading to irreversible covalent modification of the protein, which can alter its structure and function. This is the principal mechanism behind its action as an enzyme inhibitor.[\[3\]](#)[\[10\]](#)
- Use in Synthesis: In organic synthesis, this reactivity is harnessed to construct more complex molecules. It has been used in the synthesis of compounds like 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and various heterocyclic structures.[\[8\]](#)[\[12\]](#) It is a key intermediate in the production of the fungicide Thiabendazole.[\[1\]](#)

Stability and Handling

Methyl bromopyruvate is classified as a combustible liquid and requires careful handling.[\[7\]](#)[\[13\]](#) It is recommended to store it under refrigeration (2-8°C) in a tightly closed container in a dry, well-ventilated area.[\[13\]](#) It is incompatible with strong oxidizing agents.[\[13\]](#) Due to its reactivity, it is a skin, eye, and respiratory irritant.[\[6\]](#)[\[14\]](#) Appropriate personal protective equipment (PPE), including gloves and eyeshields, should always be used.[\[7\]](#)

Biological Reactivity and Applications in Drug Development

In biological systems, particularly in aqueous environments, the methyl ester of **methyl bromopyruvate** is often hydrolyzed to its carboxylate form, 3-bromopyruvate (3-BP), which is typically the active species.[\[9\]](#) 3-BP is a structural analog of pyruvate and lactate.[\[2\]](#)[\[9\]](#)

Enzyme Inhibition

3-BP is a potent inhibitor of several key enzymes, primarily through the alkylation of critical cysteine residues.

- Inhibition of Glycolysis: Many cancer cells exhibit a high rate of glycolysis for energy production (the Warburg effect). 3-BP exploits this dependency by inhibiting key glycolytic enzymes, including Hexokinase II (HKII) and Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH).[2][3][10] This leads to a rapid depletion of intracellular ATP, triggering cancer cell death.[2]
- Other Targets: Beyond glycolysis, 3-BP has been shown to inhibit carbonic anhydrase and succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain.[3][4][7][15]

Anticancer Agent

The ability of 3-BP to selectively target the altered metabolism of cancer cells has positioned it as a promising anticancer agent.[2][16] It is taken up into cancer cells by monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[10][17] Its mechanism involves inducing ATP depletion, generating reactive oxygen species (ROS), and potentially causing DNA damage, leading to apoptosis.[2][10]

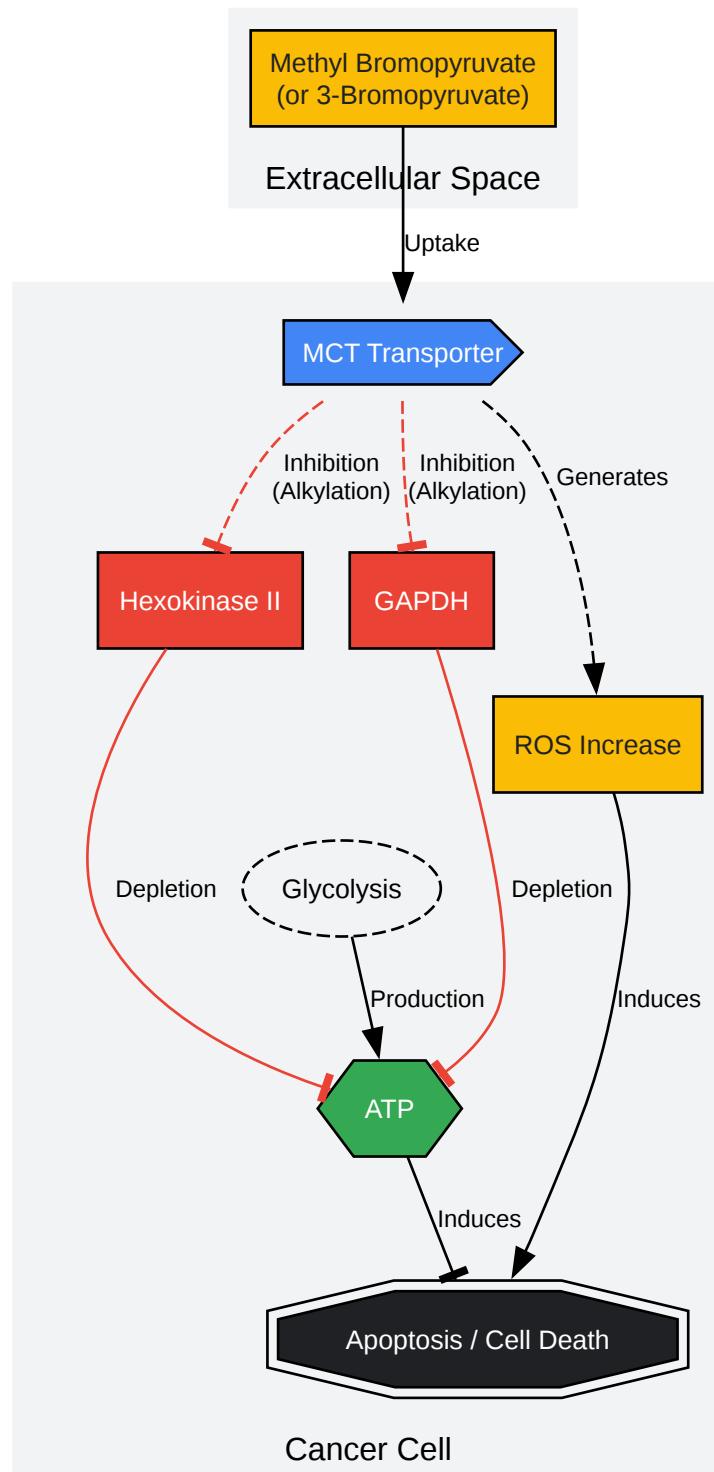


Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells

[Click to download full resolution via product page](#)

Caption: Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells.

Key Experimental Protocols

Investigating the effects of **methyl bromopyruvate** requires specific methodologies. Below are outlines of common experimental protocols.

General Protocol for Assessing Enzyme Inhibition

This protocol describes a general workflow to determine if **methyl bromopyruvate** inhibits a target enzyme, often one with a key cysteine residue.

- Reagent Preparation: Prepare a stock solution of **methyl bromopyruvate** in a suitable solvent (e.g., DMSO). Prepare buffer solutions, the purified target enzyme, and the enzyme's substrate.
- Incubation: In a multi-well plate, pre-incubate the purified enzyme with varying concentrations of **methyl bromopyruvate** for a defined period (e.g., 30 minutes) to allow for covalent modification. Include a vehicle control (DMSO) and a positive control inhibitor if available.
- Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.
- Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
- Data Analysis: Plot the enzyme activity as a function of the **methyl bromopyruvate** concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol for Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[17]

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **methyl bromopyruvate** for a specified duration (e.g., 24, 48, or 72 hours).[17] Include untreated and vehicle-treated cells

as controls.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.
- Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability at each concentration.

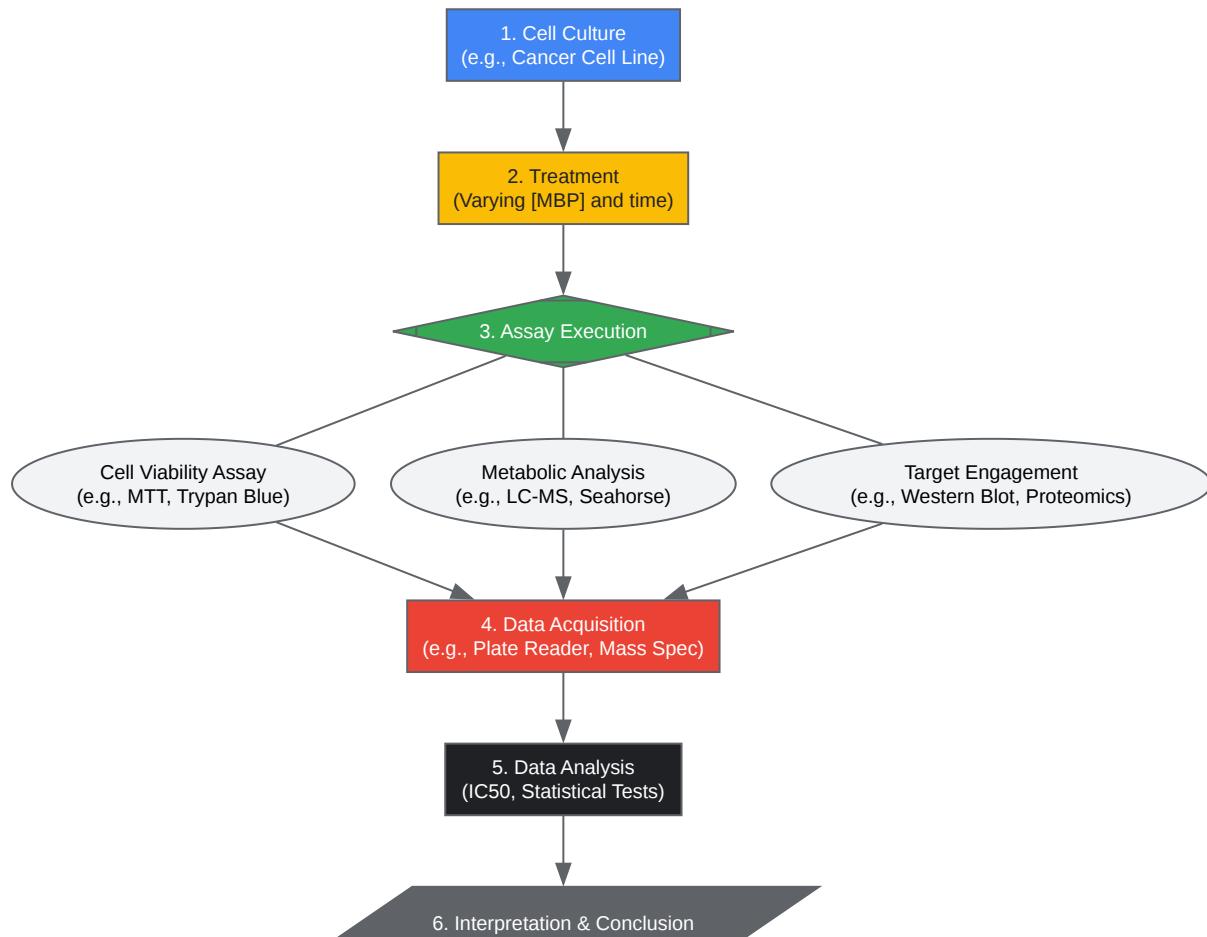


Fig 2: General Workflow for Evaluating MBP Efficacy

[Click to download full resolution via product page](#)

Caption: Fig 2: General Workflow for Evaluating MBP Efficacy.

Synthesis of Alkyl Bromopyruvates

A general method for synthesizing alkyl bromopyruvates, such as methyl or ethyl bromopyruvate, involves the bromination of the corresponding alkyl pyruvate. One documented

approach reacts the alkyl pyruvate with bromine chloride, which can be generated in situ from bromine and chlorine.[18]

- Reaction Setup: Charge a suitable reactor with the starting material, an alkyl pyruvate (e.g., methyl pyruvate).
- Bromination: Introduce bromine and chlorine to the reactor under controlled conditions to form bromine chloride in situ, which then reacts with the pyruvate to form the alkyl bromopyruvate and hydrogen chloride (HCl) as a byproduct.[18]
- Byproduct Removal: Purge the reaction mixture with an inert gas, such as nitrogen, to remove the dissolved HCl gas.[18]
- Purification: The crude product can be further purified by distillation, often under subatmospheric pressure, to yield the high-purity alkyl bromopyruvate.[18]

Conclusion

Methyl bromopyruvate is a highly reactive and versatile chemical tool. Its powerful alkylating properties, especially towards cysteine residues, make it an effective and widely studied enzyme inhibitor.[2][5] For researchers in drug development, its alter ego, 3-bromopyruvate, presents a compelling strategy for targeting the unique metabolic phenotype of cancer cells.[3][16] A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in both synthetic and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-Bromopyruvate | C4H5BrO3 | CID 352524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 溴代丙酮酸甲酯 technical | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl bromopyruvate technical 7425-63-0 [sigmaaldrich.com]
- 9. Bromopyruvic Acid | C3H3BrO3 | CID 70684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Effect of the antitumoral alkylating agent 3-bromopyruvate on mitochondrial respiration: role of mitochondrially bound hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Bromopyruvate-mediated MCT1-dependent metabolic perturbation sensitizes triple negative breast cancer cells to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl Bromopyruvate: A Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348295#chemical-properties-and-reactivity-of-methyl-bromopyruvate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com